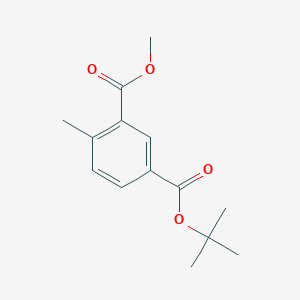

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, also known as methyl tert-butyl isophthalate (MTBI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.

科学的研究の応用

Synthesis and Properties of Novel Polymers

One application involves the synthesis and characterization of ortho-linked polyamides derived from compounds structurally related to 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, focusing on their solubility, thermal stability, and mechanical properties. These polyamides exhibit significant thermal stability, high glass transition temperatures, and are capable of forming transparent, flexible films, highlighting their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).

Organic Synthesis Methods

Another research area explores the utility of tert-butyl peroxybenzoate (TBPB)-promoted α-methylation of 1,3-dicarbonyl compounds, offering a novel method for α-methylation which is essential in synthetic chemistry. This demonstrates the role of TBPB as both a methyl source and radical initiator, expanding the toolbox for organic synthesis (Guo, Wang, Jiang, & Yu, 2014).

Development of High-Performance Polyimides

Research into the development of novel polyimides incorporating tert-butyl side groups derived from related chemical structures to this compound has been conducted. These polyimides exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for applications in electronics and aerospace industries (Chern & Tsai, 2008).

Antioxidant Activities

Investigations into the antioxidant activities of novel synthetic methylbenzenediol derivatives, which are structurally analogous to this compound, have demonstrated significant potential. These studies offer insights into the steric effects and radical scavenging abilities of these compounds, suggesting their usefulness in food science and pharmaceuticals (Huang, Jiang, Liao, Hou, & Weng, 2014).

Overcharge Protection in Lithium-Ion Batteries

Derivatives of related compounds have been synthesized as redox shuttle additives for lithium-ion batteries, exhibiting reversible redox behavior and improved solubility in commercial electrolytes. This research highlights the potential for enhancing the safety and longevity of lithium-ion batteries (Weng, Zhang, Redfern, Curtiss, & Amine, 2011).

作用機序

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of “1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate”. Given its structural complexity, it’s plausible that it could influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, extreme temperatures or pH levels might denature the compound or its targets, affecting its efficacy .

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLLNHQVTVUNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)

![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)

![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)